4-Fluorobenzyl chloride-d4

Description

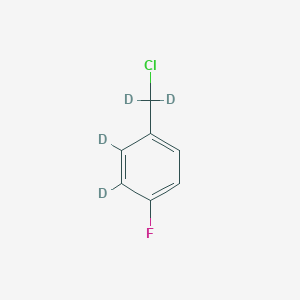

Structure

3D Structure

Properties

IUPAC Name |

1-(chloromethyl)-2,3,5,6-tetradeuterio-4-fluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClF/c8-5-6-1-3-7(9)4-2-6/h1-4H,5H2/i1D,2D,3D,4D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZXWCDITFDNEBY-RHQRLBAQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CCl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1CCl)[2H])[2H])F)[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

148.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1219804-10-0 | |

| Record name | ||

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1219804-10-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Fluorobenzyl chloride-d4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and analytical methodologies for 4-Fluorobenzyl chloride-d4. This deuterated analog of 4-Fluorobenzyl chloride is a valuable tool in mechanistic studies, pharmacokinetic research, and as an internal standard in analytical applications.

Core Chemical Properties

This compound, also known as 1-(chloromethyl)-2,3,5,6-tetradeuterio-4-fluorobenzene, is a stable, isotopically labeled compound. The substitution of four hydrogen atoms with deuterium on the benzene ring provides a distinct mass difference, making it ideal for mass spectrometry-based assays and for studying kinetic isotope effects.[1]

Physicochemical Data

The following table summarizes the key physicochemical properties of this compound. For comparison, data for the non-deuterated (d0) analog is also provided.

| Property | This compound | 4-Fluorobenzyl chloride (d0) |

| Molecular Formula | C₇H₂D₄ClF | C₇H₆ClF |

| Molecular Weight | 148.60 g/mol [1] | 144.57 g/mol |

| Exact Mass | 148.039 Da[1] | 144.014206 Da[2] |

| CAS Number | 1219804-10-0[1] | 352-11-4[2] |

| Appearance | Typically exists as a solid at room temperature[1] | Clear colorless liquid |

| Density (predicted) | 1.2 ± 0.1 g/cm³[1] | 1.207 g/mL at 25 °C |

| Boiling Point (predicted) | 181.6 ± 15.0 °C at 760 mmHg[1] | 82 °C at 26 mmHg |

| Flash Point (predicted) | 60.6 ± 0.0 °C[1] | 72 °C (closed cup) |

| Refractive Index (predicted) | 1.505[1] | n20/D 1.513 |

Synthesis and Experimental Protocols

Proposed Synthetic Workflow

The following diagram illustrates a plausible synthetic route for this compound, starting from deuterated 4-fluorobenzyl alcohol.

Caption: Proposed synthesis of this compound.

Experimental Methodology (Hypothetical)

This protocol is based on the known synthesis of 4-Fluorobenzyl chloride and is adapted for the deuterated analog.[3]

Materials:

-

4-Fluorobenzyl alcohol-d5

-

Thionyl chloride (or other suitable chlorinating agent like benzoyl chloride with a catalyst)[3]

-

Anhydrous solvent (e.g., dioxane, dichloromethane)[3]

-

Inert gas (e.g., Argon or Nitrogen)

Procedure:

-

In a round-bottom flask dried under vacuum, dissolve 4-Fluorobenzyl alcohol-d5 in the anhydrous solvent under an inert atmosphere.

-

Cool the solution in an ice bath.

-

Slowly add the chlorinating agent (e.g., thionyl chloride) dropwise to the stirred solution. The reaction is exothermic and may produce gaseous byproducts which should be vented through a scrubber.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Upon completion, carefully quench the reaction by pouring it over ice-water.

-

Extract the aqueous layer with an organic solvent (e.g., diethyl ether or dichloromethane).

-

Combine the organic layers, wash with a saturated sodium bicarbonate solution, then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure.

-

The crude product can be purified by vacuum distillation or column chromatography to yield pure this compound.

Spectroscopic Analysis

The introduction of deuterium atoms significantly alters the spectroscopic properties of the molecule, providing a clear distinction from its non-deuterated form.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum of this compound is expected to be significantly simplified compared to its d0 counterpart. The aromatic signals, typically observed as multiplets between 7.0-7.4 ppm, will be absent due to the deuterium substitution on the benzene ring.[4] The singlet corresponding to the benzylic protons (CH₂Cl) around 4.5 ppm will also be absent if the methylene group is deuterated (d2). For the d4 variant where only the aromatic protons are replaced, the singlet for the benzylic protons will remain.

-

¹³C NMR: The carbon-13 NMR spectrum will show signals for the carbon atoms, but those bonded to deuterium will exhibit a characteristic splitting pattern due to C-D coupling and will have a lower intensity. The chemical shifts will be similar to the non-deuterated compound.

-

¹⁹F NMR: The fluorine-19 NMR spectrum is expected to show a singlet, similar to the non-deuterated compound.

Mass Spectrometry (MS)

The mass spectrum of this compound will show a molecular ion peak (M⁺) that is 4 mass units higher than that of the non-deuterated compound. The fragmentation pattern will also be indicative of the deuteration. For example, the prominent fragment corresponding to the loss of a chlorine atom ([M-Cl]⁺) will be observed at m/z 113 for the d4 variant, compared to m/z 109 for the d0 compound.[3]

Infrared (IR) Spectroscopy

The IR spectrum of this compound will exhibit characteristic C-D stretching vibrations at lower frequencies (around 2100-2300 cm⁻¹) compared to the C-H stretches (around 2850-3000 cm⁻¹) of the non-deuterated compound. The other characteristic peaks, such as the C-F and C-Cl stretches, are expected to be at similar positions to the non-deuterated analog.

Applications in Research

The primary application of this compound lies in its use as an internal standard for quantitative analysis and in the study of reaction mechanisms.

Kinetic Isotope Effect (KIE)

The replacement of hydrogen with deuterium can lead to a change in the rate of a chemical reaction, a phenomenon known as the kinetic isotope effect (KIE).[5] By comparing the reaction rates of the deuterated and non-deuterated compounds, researchers can gain insights into the rate-determining step of a reaction and the nature of the transition state.[5] For instance, a significant KIE in a reaction involving the cleavage of an aromatic C-H bond would suggest that this bond breaking is part of the rate-determining step.

The logical relationship for determining a primary KIE is as follows:

Caption: Logic for determining the kinetic isotope effect.

Use as an Internal Standard

Due to its similar chemical properties to the non-deuterated compound but distinct mass, this compound is an excellent internal standard for quantitative analysis by GC-MS or LC-MS. It can be added to a sample at a known concentration to correct for variations in sample preparation and instrument response.

Safety and Handling

4-Fluorobenzyl chloride is a corrosive and lachrymatory substance.[2] The deuterated analog should be handled with the same precautions. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

This technical guide provides a foundational understanding of this compound for its effective use in research and development. For specific applications, further investigation and optimization of experimental protocols are recommended.

References

- 1. This compound | Isotope-Labeled Compounds | 1219804-10-0 | Invivochem [invivochem.com]

- 2. 4-Fluorobenzyl chloride | C7H6ClF | CID 9602 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4-Fluorobenzyl chloride synthesis - chemicalbook [chemicalbook.com]

- 4. 4-Fluorobenzyl chloride(352-11-4) 1H NMR spectrum [chemicalbook.com]

- 5. Kinetic isotope effect - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Synthesis and Characterization of 4-Fluorobenzyl chloride-d4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 4-Fluorobenzyl chloride-d4, a deuterated analog of 4-Fluorobenzyl chloride. This isotopically labeled compound is a valuable tool in pharmaceutical research and development, particularly in metabolic studies and as an internal standard for quantitative analysis.

Physicochemical Properties

This compound shares similar physical and chemical properties with its non-deuterated counterpart, with the key difference being its increased molecular weight due to the presence of four deuterium atoms on the benzene ring.

| Property | Value | Reference |

| Molecular Formula | C₇H₂D₄ClF | [1] |

| Molecular Weight | 148.60 g/mol | Calculated |

| Exact Mass | 148.0393 Da | [1] |

| Appearance | Colorless liquid | [2] |

| Boiling Point | 82 °C at 26 mmHg | [3] |

| Density | ~1.21 g/mL at 25 °C | [4] |

| Refractive Index | n20/D ~1.513 | [3] |

| CAS Number | 1219804-10-0 | [1] |

Synthesis of this compound

Experimental Protocol: A Proposed Synthesis

Step 1: Deuteration of 4-Fluorotoluene

A common method for the deuteration of aromatic rings is through acid-catalyzed hydrogen-deuterium exchange.

-

Reaction: 4-Fluorotoluene is treated with a strong deuterated acid, such as deuterated sulfuric acid (D₂SO₄) or trifluoroacetic acid-d (TFA-d), often in the presence of a deuterium source like deuterium oxide (D₂O).

-

Reagents: 4-Fluorotoluene, Deuterated Acid (e.g., D₂SO₄ or TFA-d), Deuterium Oxide (D₂O).

-

Procedure (General): 4-Fluorotoluene is heated in the presence of the deuterated acid and D₂O. The reaction progress can be monitored by ¹H NMR spectroscopy by observing the disappearance of the aromatic proton signals. Upon completion, the reaction mixture is neutralized, and the deuterated 4-fluorotoluene is extracted, dried, and purified by distillation.

Step 2: Chlorination of 4-Fluorotoluene-d4

The benzylic position of 4-fluorotoluene-d4 can be chlorinated using various methods, with free-radical chlorination being a common industrial process.

-

Reaction: 4-Fluorotoluene-d4 is reacted with a chlorinating agent, such as N-chlorosuccinimide (NCS) or sulfuryl chloride (SO₂Cl₂), in the presence of a radical initiator like azobisisobutyronitrile (AIBN) or under UV irradiation.

-

Reagents: 4-Fluorotoluene-d4, Chlorinating Agent (e.g., NCS or SO₂Cl₂), Radical Initiator (e.g., AIBN) or UV light, and an inert solvent (e.g., carbon tetrachloride or benzene).

-

Procedure (General): To a solution of 4-fluorotoluene-d4 in a suitable solvent, the chlorinating agent and a catalytic amount of the radical initiator are added. The mixture is heated to reflux or irradiated with UV light to initiate the reaction. The reaction is monitored by gas chromatography (GC) or thin-layer chromatography (TLC). After completion, the reaction mixture is filtered, and the solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation to yield this compound.

Alternatively, the synthesis can be envisioned starting from 4-fluorobenzyl alcohol-d4, which can be prepared from the corresponding deuterated benzoic acid.

Synthesis Workflow

Caption: Proposed synthesis workflow for this compound.

Characterization Data

The identity and purity of this compound are confirmed using a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a crucial tool for confirming the isotopic labeling pattern.

| ¹H NMR (CDCl₃) | Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 4.57 | s | 2H | -CH₂Cl |

Note: The aromatic region (typically ~7.0-7.4 ppm for the non-deuterated compound) will be absent in the ¹H NMR spectrum of the d4 isotopologue.

| ¹³C NMR (CDCl₃) | Chemical Shift (ppm) |

| ~162 (d, JC-F ≈ 245 Hz) | |

| ~133 | |

| ~130 (d, JC-F ≈ 8 Hz) | |

| ~115 (d, JC-F ≈ 22 Hz) | |

| ~45 |

Note: The signals for the deuterated carbons in the aromatic ring will be significantly broadened and may not be readily observable in a standard ¹³C NMR spectrum due to quadrupolar relaxation.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the deuterated compound.

| Parameter | Value |

| Ionization Mode | Electron Ionization (EI) |

| Molecular Ion (M⁺) | m/z 148 |

| Major Fragments | m/z 113 ([M-Cl]⁺), 93 |

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in the molecule. The spectrum of the deuterated compound will show characteristic C-D stretching vibrations.

| Vibrational Mode | Wavenumber (cm⁻¹) |

| C-D Aromatic Stretch | ~2200-2300 |

| C-H Aliphatic Stretch | ~2850-3000 |

| C=C Aromatic Stretch | ~1500-1600 |

| C-F Stretch | ~1220 |

| C-Cl Stretch | ~700-800 |

Logical Relationship of Characterization

Caption: Logical workflow for the characterization of this compound.

References

An In-depth Technical Guide to the Isotopic Purity Analysis of 4-Fluorobenzyl chloride-d4

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the analytical methodologies used to determine the isotopic purity of 4-Fluorobenzyl chloride-d4. Ensuring high isotopic enrichment is critical for applications in drug metabolism studies, mechanistic research, and as an internal standard in quantitative mass spectrometry. This document details the experimental protocols for the primary analytical techniques, presents quantitative data, and illustrates the analytical workflow.

Introduction

This compound is the deuterated form of 4-fluorobenzyl chloride, a reactive benzyl halide used in organic synthesis. The replacement of four hydrogen atoms on the benzene ring with deuterium atoms provides a stable isotopic label. The utility of this compound in various scientific applications is highly dependent on its isotopic purity, which refers to the percentage of molecules in which the intended deuterium atoms are present. Isotopic purity is a critical parameter as it can influence the accuracy of quantitative analyses and the interpretation of experimental results.

The primary analytical techniques for assessing the isotopic purity of deuterated compounds are Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. These methods provide both qualitative and quantitative information about the isotopic distribution within a sample.

Quantitative Data on Isotopic Purity

The isotopic purity of this compound is typically determined by the manufacturer and reported on the Certificate of Analysis (CoA). A common specification for this compound is a minimum of 98 atom % D. This indicates that the vast majority of the labeled positions are occupied by deuterium.

Table 1: General Specifications for this compound

| Parameter | Specification |

| Chemical Formula | C₇D₄H₂ClF |

| Molecular Weight | 148.60 |

| Deuterium Incorporation | ≥ 98 atom % D |

| Chemical Purity | ≥ 98% |

For a more detailed understanding of the isotopic distribution, mass spectrometry is employed to determine the relative abundance of each isotopologue (molecules that differ only in their isotopic composition).

Table 2: Representative Isotopic Distribution for a d4-Labeled Compound

| Isotopologue | Description | Representative Abundance (%) |

| d0 | No deuterium atoms | < 0.1 |

| d1 | One deuterium atom | < 0.5 |

| d2 | Two deuterium atoms | < 1.5 |

| d3 | Three deuterium atoms | < 5.0 |

| d4 | Four deuterium atoms | > 93.0 |

Note: The data in Table 2 is a representative example for a d4-labeled compound and the actual distribution may vary between batches. The Certificate of Analysis for a specific lot should be consulted for precise data.

Experimental Protocols

The following sections provide detailed methodologies for the two primary techniques used to assess the isotopic purity of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a powerful technique for separating volatile compounds and analyzing their mass-to-charge ratio. It is well-suited for determining the isotopic distribution of this compound.

Experimental Workflow for GC-MS Analysis

Caption: Workflow for GC-MS analysis of this compound.

Protocol:

-

Sample Preparation:

-

Prepare a stock solution of this compound in a volatile organic solvent such as dichloromethane or ethyl acetate at a concentration of approximately 1 mg/mL.

-

Perform a serial dilution to a final concentration of approximately 10 µg/mL.

-

-

GC-MS Instrumentation and Conditions:

-

Gas Chromatograph: A system equipped with a split/splitless injector.

-

Column: A non-polar capillary column, such as a DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness), is suitable.

-

Injector Temperature: 250°C.

-

Injection Mode: Split injection with a split ratio of 20:1.

-

Injection Volume: 1 µL.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 60°C, hold for 2 minutes.

-

Ramp: Increase to 280°C at a rate of 15°C/min.

-

Hold: Hold at 280°C for 5 minutes.

-

-

Mass Spectrometer: A quadrupole or time-of-flight (TOF) mass spectrometer.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Ion Source Temperature: 230°C.

-

Transfer Line Temperature: 280°C.

-

Scan Range: m/z 40-200.

-

-

Data Analysis:

-

Identify the peak corresponding to this compound in the total ion chromatogram.

-

Extract the mass spectrum for this peak.

-

Determine the relative abundances of the molecular ion peaks for the different isotopologues (d0 to d4). The expected molecular ion for the d4 species is m/z 148.6.

-

Calculate the percentage of each isotopologue to determine the isotopic distribution.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is a non-destructive technique that provides detailed information about the structure and isotopic labeling of a molecule. Both ¹H and ²H NMR can be used to assess isotopic purity.

Logical Relationship in NMR-based Isotopic Purity Assessment

Caption: Logical flow for determining isotopic purity using NMR.

Protocol for ¹H NMR:

-

Sample Preparation:

-

Accurately weigh approximately 10-20 mg of this compound and dissolve it in a deuterated solvent that does not have signals in the aromatic region (e.g., CDCl₃).

-

Add a known amount of an internal standard with a distinct, sharp signal (e.g., 1,3,5-trimethoxybenzene).

-

-

NMR Instrumentation and Parameters:

-

Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Nucleus: ¹H.

-

Solvent: CDCl₃.

-

Temperature: 25°C.

-

Pulse Sequence: A standard single-pulse experiment.

-

Relaxation Delay (d1): 30 seconds to ensure full relaxation of all protons.

-

Number of Scans: 16 or higher to achieve a good signal-to-noise ratio.

-

-

Data Analysis:

-

Process the spectrum (Fourier transform, phase correction, and baseline correction).

-

Integrate the residual proton signals in the aromatic region of this compound.

-

Integrate the signal of the internal standard.

-

By comparing the integral of the residual proton signals to the integral of the known amount of the internal standard, the amount of non-deuterated and partially deuterated species can be quantified, allowing for the calculation of the overall deuterium incorporation.

-

Protocol for ²H NMR:

-

Sample Preparation:

-

Dissolve approximately 20-30 mg of this compound in a protonated solvent (e.g., CHCl₃).

-

-

NMR Instrumentation and Parameters:

-

Spectrometer: A high-field NMR spectrometer equipped with a deuterium probe.

-

Nucleus: ²H.

-

Solvent: CHCl₃.

-

Temperature: 25°C.

-

Pulse Sequence: A standard single-pulse experiment.

-

-

Data Analysis:

-

Process the spectrum.

-

The presence of a signal in the aromatic region confirms the incorporation of deuterium. The chemical shift will be similar to that of the corresponding protons. The integral of this signal, relative to any residual proton signals observed in a corresponding ¹H NMR spectrum, can be used to confirm the high level of deuteration.

-

Conclusion

The isotopic purity of this compound is a critical quality attribute that is best assessed using a combination of GC-MS and NMR spectroscopy. GC-MS provides a detailed isotopic distribution, while NMR confirms the location of the deuterium labels and can provide a quantitative measure of deuterium incorporation. The detailed protocols provided in this guide offer a robust framework for researchers, scientists, and drug development professionals to accurately determine the isotopic purity of this important deuterated compound, ensuring the reliability and accuracy of their experimental results.

An In-depth Technical Guide to the Physical and Chemical Stability of 4-Fluorobenzyl chloride-d4

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the physical and chemical stability of 4-Fluorobenzyl chloride-d4, a deuterated isotopologue of 4-Fluorobenzyl chloride. Understanding the stability of this compound is critical for its proper handling, storage, and application in research and development, particularly in pharmaceutical sciences where it may be used as a synthetic intermediate or in metabolic studies. This document outlines the compound's key physicochemical properties, discusses its chemical stability with a focus on potential degradation pathways, and provides a detailed, representative experimental protocol for stability assessment.

Physical and Chemical Properties

A summary of the key physical and chemical properties for both this compound and its non-deuterated analogue, 4-Fluorobenzyl chloride, is presented in Table 1. The data has been compiled from various chemical suppliers and databases. It is important to note that while the deuterated and non-deuterated compounds share many similar properties, the increased mass of the d4 isotopologue results in a slightly higher molecular weight.

Table 1: Physicochemical Properties of this compound and 4-Fluorobenzyl chloride

| Property | This compound | 4-Fluorobenzyl chloride |

| Chemical Name | 1-(chloromethyl)-2,3,5,6-tetradeuterio-4-fluorobenzene | 1-(chloromethyl)-4-fluorobenzene |

| Synonyms | 4-Fluorobenzyl-d4 chloride | α-Chloro-p-fluorotoluene, p-Fluorobenzyl chloride |

| CAS Number | 1219804-10-0 | 352-11-4[1][2][3] |

| Molecular Formula | C₇H₂D₄ClF | C₇H₆ClF[1][2] |

| Molecular Weight | 148.60 g/mol [4] | 144.57 g/mol [1][2] |

| Appearance | Solid (at room temperature)[4] | Clear, colorless to slightly yellow liquid[5][6] |

| Boiling Point | 181.6 ± 15.0 °C at 760 mmHg[4] | 82 °C at 26 mmHg[2][3][5] |

| Density | 1.2 ± 0.1 g/cm³[4] | 1.207 g/mL at 25 °C[2][3][5] |

| Flash Point | 60.6 ± 0.0 °C[4] | 72 °C (closed cup)[2] |

| Refractive Index | 1.505[4] | n20/D 1.513[2][3][5] |

| Water Solubility | Data not available | 417 mg/L (temperature not stated) |

| Storage Conditions | Powder: -20°C for 3 years, 4°C for 2 years. In solvent: -80°C for 6 months, -20°C for 1 month[4] | Store below +30°C[3][5] |

Chemical Stability and Degradation

The chemical stability of this compound is a critical consideration for its use. Like other benzyl chlorides, it is susceptible to degradation, primarily through hydrolysis. The presence of the fluorine atom on the benzene ring and the deuterium atoms on the benzylic carbon can influence its reactivity.

Hydrolysis

The primary degradation pathway for this compound is expected to be hydrolysis to form 4-fluorobenzyl alcohol-d4, with the concurrent release of hydrochloric acid. This reaction can be catalyzed by the presence of water and is influenced by pH and temperature.

Caption: Primary hydrolysis pathway of this compound.

Influence of Deuterium Substitution (Kinetic Isotope Effect)

The substitution of hydrogen with deuterium at the benzylic position (the -CD₂Cl group) is expected to increase the chemical stability of the molecule towards certain reactions. This is due to the kinetic isotope effect (KIE). The C-D bond is stronger than the C-H bond, and thus requires more energy to break.

For reactions where the cleavage of a C-H/C-D bond at the benzylic position is the rate-determining step, the deuterated compound will react more slowly. In the case of hydrolysis, if the reaction proceeds through an Sₙ1-like mechanism, which involves the formation of a carbocation intermediate, the C-Cl bond breaking is the rate-limiting step. While a primary KIE is not directly involved, a secondary KIE can be observed. Studies on the solvolysis of similar benzyl chlorides have shown a normal secondary KIE (kH/kD > 1), indicating a slower reaction rate for the deuterated compound. This suggests that this compound will be more resistant to hydrolysis compared to its non-deuterated counterpart.

Other Stability Considerations

-

Incompatible Materials: Benzyl chlorides are known to be unstable in the presence of iron, iron oxides, and other metals, which can catalyze decomposition. Therefore, storage in glass or other inert containers is recommended.

-

Thermal Stability: The compound should be stored at the recommended temperatures to minimize thermal degradation. At elevated temperatures, decomposition can be accelerated.

Table 2: Summary of Chemical Stability for this compound

| Stability Factor | Expected Behavior | Rationale |

| Hydrolysis | Susceptible to hydrolysis to form 4-fluorobenzyl alcohol-d4. | Benzyl chlorides are reactive towards nucleophilic substitution by water. |

| Effect of Deuteration | Increased stability towards hydrolysis compared to the non-deuterated analogue. | Kinetic Isotope Effect (KIE); the C-D bond is stronger than the C-H bond, leading to a slower reaction rate. |

| pH Sensitivity | Hydrolysis rate is expected to be pH-dependent. | Hydrolysis can be catalyzed by both acid and base. |

| Incompatible Materials | Unstable in the presence of iron, iron oxides, and some other metals. | Catalytic decomposition. |

| Photostability | Potentially sensitive to light. | Aromatic halides can undergo photolysis. |

| Thermal Stability | Stable at recommended storage temperatures; decomposition accelerates at higher temperatures. | General chemical kinetics. |

Experimental Protocol for Stability Assessment: Hydrolysis Study

The following is a detailed, representative protocol for assessing the hydrolytic stability of this compound, based on the principles outlined in the OECD Guideline 111 for the Testing of Chemicals ("Hydrolysis as a Function of pH").[3][7][8][9]

Objective

To determine the rate of hydrolysis of this compound in aqueous solutions at different pH values and a constant temperature.

Materials and Methods

-

Test Substance: this compound

-

Reagents:

-

Sterile, buffered aqueous solutions at pH 4, 7, and 9.

-

Acetonitrile (HPLC grade) or other suitable organic solvent.

-

High-purity water.

-

-

Apparatus:

-

Constant temperature incubator or water bath.

-

Sterile, sealed glass vials.

-

Analytical balance.

-

pH meter.

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV) or Gas Chromatography-Mass Spectrometry (GC-MS) system.

-

Validated analytical column (e.g., C18 for HPLC).

-

Experimental Workflow

References

- 1. pure.au.dk [pure.au.dk]

- 2. Evaluation of a GC–MS method for benzyl chloride content in processed food, meats, and marine products distributed in Korea - PMC [pmc.ncbi.nlm.nih.gov]

- 3. OECD 111: Hydrolysis as a Function of pH | ibacon GmbH [ibacon.com]

- 4. researchgate.net [researchgate.net]

- 5. 4-Fluorobenzyl chloride 99 352-11-4 [sigmaaldrich.com]

- 6. 4-Fluorobenzyl chloride | C7H6ClF | CID 9602 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Hydrolysis and function of PH according to OECD test no. 111 - Analytice [analytice.com]

- 8. OECD 111 - Hydrolysis as a Function of pH - Situ Biosciences [situbiosciences.com]

- 9. catalog.labcorp.com [catalog.labcorp.com]

A Technical Guide to the Spectroscopic Analysis of 4-Fluorobenzyl Chloride-d4

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a summary of available spectroscopic data for 4-Fluorobenzyl chloride, with a specific focus on its deuterated isotopologue, 4-Fluorobenzyl chloride-d4. Due to the limited public availability of specific experimental data for the deuterated compound, this document presents the known spectroscopic data for the non-deuterated form and outlines the theoretically expected variations in the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. Standard experimental protocols for these analytical techniques are also detailed.

Introduction

4-Fluorobenzyl chloride is a halogenated aromatic compound used as a building block in organic synthesis, particularly in the preparation of pharmaceuticals and other specialty chemicals. Isotopic labeling, such as the replacement of hydrogen with deuterium, is a common strategy in drug development to study reaction mechanisms, metabolic pathways, and to potentially alter pharmacokinetic properties. This compound, where the four protons on the benzene ring are replaced by deuterium, is one such labeled compound. The characterization of this and similar molecules relies heavily on spectroscopic techniques. This guide serves to collate and present the relevant spectroscopic information.

Note on Data Availability: Extensive searches for publicly available, specific experimental spectroscopic data (NMR, IR, MS) for this compound did not yield comprehensive datasets. Chemical suppliers such as LGC Standards list the compound but do not provide detailed spectral information on their public-facing websites. Therefore, the following sections provide data for the non-deuterated 4-Fluorobenzyl chloride and discuss the anticipated spectral differences for the d4 analogue.

Spectroscopic Data

The following tables summarize the available spectroscopic data for 4-Fluorobenzyl chloride. The expected differences for the d4 isotopologue are described in the subsequent sections.

NMR Spectroscopy Data for 4-Fluorobenzyl Chloride

¹H NMR (Proton NMR)

| Chemical Shift (ppm) | Multiplicity | Assignment |

| 7.32 | Doublet of doublets | 2 aromatic protons (ortho to CH₂Cl) |

| 7.01 | Doublet of doublets | 2 aromatic protons (ortho to F) |

| 4.53 | Singlet | 2 benzylic protons (CH₂) |

Expected ¹H NMR Data for this compound: The ¹H NMR spectrum of this compound is expected to show a single peak, a singlet, corresponding to the two benzylic protons (CH₂Cl) at approximately 4.53 ppm. The signals for the aromatic protons (7.01-7.32 ppm) will be absent due to the replacement of these hydrogen atoms with deuterium.

¹³C NMR (Carbon-13 NMR)

| Chemical Shift (ppm) | Assignment |

| 162.6 (d, J ≈ 243 Hz) | C-F |

| 133.4 | C-CH₂Cl |

| 130.5 (d, J ≈ 8.6 Hz) | 2 aromatic carbons (ortho to CH₂Cl) |

| 115.7 (d, J ≈ 22 Hz) | 2 aromatic carbons (ortho to F) |

| 45.5 | CH₂Cl |

Expected ¹³C NMR Data for this compound: The ¹³C NMR spectrum of this compound is expected to be very similar to the non-deuterated form. However, the signals for the deuterated aromatic carbons will be triplets (due to coupling with deuterium, which has a spin of 1) and may have slightly different chemical shifts (isotope effect). The carbon signals will also show a broadening effect.

IR Spectroscopy Data for 4-Fluorobenzyl Chloride

| Wavenumber (cm⁻¹) | Assignment |

| 3050-3100 | C-H stretch (aromatic) |

| 2920-2960 | C-H stretch (aliphatic) |

| 1600, 1510, 1450 | C=C stretch (aromatic ring) |

| 1220-1230 | C-F stretch |

| 690-710 | C-Cl stretch |

Expected IR Data for this compound: The IR spectrum of this compound will show the disappearance of the aromatic C-H stretching bands (3050-3100 cm⁻¹) and the appearance of C-D stretching bands at a lower frequency (approximately 2200-2300 cm⁻¹). The other characteristic peaks, such as the C-F and C-Cl stretches, are expected to remain at similar positions.

Mass Spectrometry Data for 4-Fluorobenzyl Chloride

| m/z | Relative Intensity | Assignment |

| 144/146 | ~3:1 | [M]⁺ (Molecular ion) |

| 109 | High | [M-Cl]⁺ |

| 83 | Moderate | [C₆H₄F]⁺ |

Expected MS Data for this compound: The mass spectrum of this compound will show a molecular ion peak ([M]⁺) at m/z 148, which is 4 mass units higher than the non-deuterated compound. The isotopic pattern for the chlorine atom (³⁵Cl and ³⁷Cl in a ~3:1 ratio) will result in peaks at m/z 148 and 150. The major fragment ion, resulting from the loss of the chlorine atom, is expected at m/z 113.

Experimental Protocols

The following are general protocols for the acquisition of spectroscopic data for compounds such as this compound.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the sample in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆) in an NMR tube.

-

Instrument: A standard NMR spectrometer (e.g., 300, 400, or 500 MHz).

-

¹H NMR Acquisition:

-

Acquire a one-dimensional proton spectrum.

-

Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds.

-

Process the data with Fourier transformation, phase correction, and baseline correction.

-

Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

-

-

¹³C NMR Acquisition:

-

Acquire a one-dimensional carbon spectrum with proton decoupling.

-

Typical parameters: 1024 or more scans, relaxation delay of 2-5 seconds.

-

Process the data similarly to the ¹H spectrum.

-

IR Spectroscopy (FTIR-ATR)

-

Sample Preparation: Place a small drop of the liquid sample directly onto the ATR crystal.

-

Instrument: A Fourier-transform infrared spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

-

Acquisition:

-

Collect a background spectrum of the clean, empty ATR crystal.

-

Collect the sample spectrum.

-

Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

-

The final spectrum is presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

-

Mass Spectrometry (GC-MS)

-

Sample Preparation: Prepare a dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane, hexane).

-

Instrument: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an electron ionization (EI) source.

-

GC Separation:

-

Inject a small volume (e.g., 1 µL) of the sample solution into the GC.

-

The sample is vaporized and separated on a capillary column (e.g., DB-5ms).

-

Use a temperature program to elute the compound of interest.

-

-

MS Detection:

-

As the compound elutes from the GC column, it enters the MS ion source.

-

The molecules are ionized by electron impact (typically at 70 eV).

-

The resulting ions are separated by their mass-to-charge ratio (m/z) in the mass analyzer and detected.

-

Visualization of Analytical Workflow

The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: General workflow for the spectroscopic analysis of this compound.

Conclusion

While specific, experimentally-derived spectroscopic data for this compound is not readily found in public databases, a comprehensive understanding of its expected spectral characteristics can be inferred from the data of its non-deuterated analogue. The provided data tables for 4-Fluorobenzyl chloride, coupled with the discussion of expected isotopic effects, offer a valuable resource for researchers. The outlined experimental protocols represent standard methodologies for the acquisition of high-quality spectroscopic data for this and similar compounds.

Unlocking Precision in Research: A Technical Guide to the Applications of 4-Fluorobenzyl Chloride-d4

For Immediate Release

A Deep Dive into the Synthetic, Analytical, and Metabolic Research Applications of a Key Deuterated Building Block

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the potential applications of 4-Fluorobenzyl chloride-d4. By leveraging the unique properties of deuterium, this isotopically labeled compound offers significant advantages in synthetic chemistry, quantitative bioanalysis, and metabolic research. This document details its utility as a versatile synthetic intermediate and a high-precision internal standard in mass spectrometry-based assays, complete with illustrative experimental protocols and data.

Core Applications in Research

This compound serves as a powerful tool in various research domains due to the presence of deuterium atoms on the benzyl ring. The replacement of hydrogen with its heavier, stable isotope, deuterium, imparts subtle yet impactful changes to the molecule's properties without altering its fundamental chemical reactivity. This makes it an invaluable asset in studies requiring high sensitivity and accuracy.

The primary applications of this compound can be categorized as follows:

-

Internal Standard for Quantitative Bioanalysis: The near-identical chemical properties to its non-deuterated counterpart, 4-Fluorobenzyl chloride, make the d4 version an ideal internal standard for liquid chromatography-mass spectrometry (LC-MS/MS) analysis.[1] It co-elutes with the analyte of interest, effectively compensating for variations in sample preparation, matrix effects, and instrument response, thereby enhancing the accuracy and precision of quantification.[2]

-

Intermediate in Chemical Synthesis: this compound is a key building block for introducing a deuterated 4-fluorobenzyl moiety into a target molecule.[3] This is particularly relevant in the synthesis of deuterated drug candidates, where the incorporation of deuterium can favorably alter the metabolic profile, potentially improving the pharmacokinetic properties such as half-life and bioavailability.[3][4]

-

Tracer in Metabolic Fate Studies: The deuterium label allows for the tracking of the 4-fluorobenzyl group in metabolic studies.[4] By using techniques like mass spectrometry, researchers can elucidate the metabolic pathways and identify the metabolites of a drug candidate containing this structural motif.

Quantitative Data Presentation

The use of a deuterated internal standard like this compound significantly improves the quality of quantitative data. Below are tables summarizing the expected performance metrics for a typical LC-MS/MS assay using this internal standard, based on established validation parameters for similar methods.[2][5]

Table 1: LC-MS/MS Validation Parameters for the Quantification of a Target Analyte Using this compound as an Internal Standard in Human Plasma

| Parameter | Acceptance Criteria | Expected Performance |

| Linearity (r²) | ≥ 0.99 | > 0.995 |

| Precision (%RSD) | ≤ 15% (≤ 20% at LLOQ) | < 10% |

| Accuracy (%Bias) | ± 15% (± 20% at LLOQ) | Within ± 10% |

| Recovery | Consistent and reproducible | 85-110% |

| Matrix Effect | Within acceptable limits | Minimal |

| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio ≥ 10 | Analyte-dependent |

Table 2: Illustrative Quality Control Sample Results

| QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) | Accuracy (%) | Precision (%RSD) |

| Low | 5.0 | 4.8 | 96.0 | 5.2 |

| Medium | 50.0 | 51.2 | 102.4 | 3.8 |

| High | 400.0 | 392.8 | 98.2 | 4.5 |

Experimental Protocols

The following are detailed methodologies for key experiments involving this compound. These protocols are adapted from established methods for the non-deuterated analog and similar deuterated compounds.[5][6][7]

Protocol for Quantitative Analysis of a Target Analyte in Human Plasma using this compound as an Internal Standard

This protocol describes the use of this compound as an internal standard for the quantification of a hypothetical analyte that can be derivatized with 4-Fluorobenzyl chloride. The derivatization step is crucial as 4-Fluorobenzyl chloride itself is volatile and unstable in plasma.[5]

Materials:

-

Human plasma

-

Target analyte stock solution

-

This compound internal standard (IS) working solution (in acetonitrile)

-

4-Dimethylaminopyridine (DMAP) solution (in acetonitrile)

-

Acetonitrile (ACN)

-

Formic acid

-

Water, HPLC grade

-

Solid Phase Extraction (SPE) cartridges (weak cation-exchange)

Procedure:

-

Sample Preparation:

-

To 50 µL of human plasma in a microcentrifuge tube, add 10 µL of the this compound IS working solution.

-

Add 50 µL of the DMAP solution to initiate the derivatization of the analyte with the deuterated standard.

-

Vortex mix for 30 seconds.

-

Incubate at room temperature for 15 minutes to allow for the formation of the stable derivative.

-

-

Protein Precipitation:

-

Add 200 µL of cold acetonitrile to the plasma sample to precipitate proteins.

-

Vortex for 1 minute.

-

Centrifuge at 12,000 x g for 10 minutes.

-

-

Solid Phase Extraction (SPE):

-

Condition a weak cation-exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.

-

Load the supernatant from the protein precipitation step onto the SPE cartridge.

-

Wash the cartridge with 1 mL of 5% methanol in water to remove excess DMAP.

-

Elute the derivatized analyte and internal standard with 1 mL of 5% formic acid in methanol.

-

-

Sample Analysis by LC-MS/MS:

-

Evaporate the eluate to dryness under a stream of nitrogen.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Inject an aliquot onto the LC-MS/MS system.

-

LC-MS/MS Conditions (Illustrative):

-

Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

Gradient: A suitable gradient to separate the analyte from matrix components.

-

Flow Rate: 0.4 mL/min

-

Ionization Mode: Electrospray Ionization (ESI), Positive

-

Detection: Multiple Reaction Monitoring (MRM) of the precursor-to-product ion transitions for the derivatized analyte and the derivatized this compound.

Protocol for the Synthesis of a Deuterated Drug Candidate Intermediate

This protocol outlines a general procedure for the N-alkylation of a primary or secondary amine with this compound to introduce the deuterated 4-fluorobenzyl group.

Materials:

-

Amine-containing starting material

-

This compound

-

Anhydrous N,N-Dimethylformamide (DMF) or other suitable aprotic solvent

-

A non-nucleophilic base (e.g., Diisopropylethylamine (DIPEA) or Potassium carbonate)

-

Reaction vessel

-

Magnetic stirrer and stir bar

Procedure:

-

Dissolve the amine-containing starting material in anhydrous DMF in a reaction vessel under an inert atmosphere (e.g., nitrogen or argon).

-

Add the base to the reaction mixture (typically 1.1 to 1.5 equivalents).

-

Slowly add a solution of this compound (1.0 to 1.2 equivalents) in anhydrous DMF to the reaction mixture at room temperature.

-

Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) and monitor the reaction progress by a suitable technique (e.g., TLC or LC-MS).

-

Upon completion, quench the reaction by adding water.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to obtain the desired deuterated intermediate.

Visualizing Workflows and Relationships

The following diagrams, created using the DOT language, illustrate key experimental workflows and logical relationships involving this compound.

Caption: Workflow for quantitative bioanalysis using this compound.

Caption: General workflow for synthesis using this compound.

Caption: Logical relationships of this compound properties and applications.

References

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. Synthetic Intermediates for Deuterated Pharmaceuticals | CK Isotopes [ckisotopes.com]

- 4. This compound | Isotope-Labeled Compounds | 1219804-10-0 | Invivochem [invivochem.com]

- 5. Trapping 4-fluorobenzyl chloride in human plasma with chemical derivatization followed by quantitative bioanalysis using high-performance liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Benzoyl Chloride Derivatization with Liquid Chromatography-Mass Spectrometry for Targeted Metabolomics of Neurochemicals in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

Introduction to Isotopic Labeling with Deuterium

An In-depth Technical Guide to Isotopic Labeling with Deuterium

For Researchers, Scientists, and Drug Development Professionals

Isotopic labeling is a technique used to track the passage of an isotope through a reaction, metabolic pathway, or cell.[1] In deuterium labeling, hydrogen atoms (¹H) in a molecule are strategically replaced with their stable, non-radioactive isotope, deuterium (²H or D).[2][3] This subtle modification, which nearly doubles the mass of the hydrogen atom, provides a powerful tool for research and drug development without significantly altering the molecule's shape, size, or biological activity.[4][5]

The utility of deuterium labeling stems from its unique physical properties, which can be detected by analytical techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[6][] In the pharmaceutical industry, this technique is revolutionizing how researchers study drug metabolism, pharmacokinetics, and toxicity.[4] By enhancing a drug's metabolic stability, it is possible to improve its safety and efficacy profile, a strategy that has led to the development and FDA approval of deuterated drugs like Deutetrabenazine and Deucravacitinib.[8][9][10] This guide provides a comprehensive overview of the core principles, methodologies, and applications of deuterium labeling.

Core Principles: The Kinetic Isotope Effect (KIE)

The foundational principle behind the utility of deuterium labeling is the Kinetic Isotope Effect (KIE).[2] Due to the greater mass of deuterium compared to protium (¹H), the carbon-deuterium (C-D) bond has a lower zero-point vibrational energy, making it stronger and more stable than a corresponding carbon-hydrogen (C-H) bond.[2][11][12] Consequently, any chemical reaction where the cleavage of this bond is the rate-determining step will proceed more slowly for the deuterated molecule.[2][3]

This phenomenon, known as a "normal" primary KIE, is expressed as the ratio of the rate constants (kH/kD) and typically has values ranging from 1 to 8 for deuterium substitution.[11] This slowing of C-H bond cleavage, particularly in metabolic processes catalyzed by enzymes like the Cytochrome P450 family, can have profound effects on a drug's pharmacokinetic profile.[13][14] By replacing hydrogens at sites vulnerable to metabolic oxidation with deuterium, the rate of drug breakdown can be reduced, leading to improved metabolic stability.[2][15]

Caption: Potential energy diagram illustrating the Kinetic Isotope Effect (KIE).

Applications in Research and Drug Development

Deuterium labeling is a versatile tool with a wide array of applications, from fundamental mechanistic studies to the development of improved therapeutics.[][16]

-

Improving Pharmacokinetic (PK) Profiles: The most prominent application in drug development is the "deuterium switch," where hydrogen is replaced with deuterium at metabolically labile sites.[8][10] This can slow down metabolism, leading to a longer drug half-life, increased systemic exposure (AUC), and potentially a reduced dosing frequency.[2][5] It can also lead to more predictable patient-to-patient variability in drug levels.

-

Reducing Toxic Metabolite Formation: By altering metabolic pathways, deuteration can reduce the formation of reactive or toxic metabolites, thereby improving a drug's safety profile.[2][5]

-

Metabolic Pathway Tracing: Deuterated compounds serve as excellent tracers to elucidate metabolic pathways in biological systems.[1][17] Using techniques like Deuterium Metabolic Imaging (DMI), researchers can track the fate of deuterated substrates like glucose or acetate through pathways such as glycolysis and the TCA cycle in vivo.[18][19]

-

Quantitative Analysis: Deuterium-labeled molecules are the gold standard for use as internal standards in quantitative mass spectrometry assays.[17][20] Because they are chemically identical to the analyte but have a different mass, they can correct for variations during sample preparation and analysis, ensuring high precision and accuracy.[3]

Caption: Role of deuterium labeling in the drug discovery and development pipeline.

Synthetic Methodologies for Deuterium Labeling

The introduction of deuterium into a molecule can be achieved through several synthetic strategies, with the choice depending on the desired location of the label, the substrate's complexity, and the required isotopic purity.[3][21]

-

Hydrogen-Deuterium (H/D) Exchange: This is one of the most direct methods.[3] It can be catalyzed by acids, bases, or transition metals (e.g., palladium, iridium).[3][22] Metal-catalyzed exchange is particularly useful for late-stage deuteration of complex molecules using sources like D₂ gas or heavy water (D₂O).[22][23]

-

Reductive Deuteration: This technique involves the reduction of a functional group or the addition of deuterium across a double or triple bond using a deuterated reducing agent.[3] Common reagents include deuterium gas (D₂) with a metal catalyst, sodium borodeuteride (NaBD₄), and lithium aluminum deuteride (LiAlD₄).[3][6]

-

Dehalogenative Deuteration: In this method, a halogen atom is replaced with a deuterium atom, typically by reacting an organohalide with a deuterium source in the presence of a catalyst.[3]

Caption: General workflow for the synthesis and purification of a deuterated compound.

Analytical Techniques for Characterization

Accurately determining the degree and position of deuterium incorporation is critical.[3] The two primary analytical techniques for this are NMR spectroscopy and Mass Spectrometry.[24]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the definitive method for identifying the precise location of deuterium atoms.[24]

-

¹H NMR: The replacement of a hydrogen atom with deuterium results in the disappearance or reduction of the corresponding signal in the proton NMR spectrum.[3][25]

-

²H NMR: Deuterium NMR directly detects the deuterium nucleus, providing a spectrum where peaks correspond to the positions of the deuterium labels.[26][27] The chemical shifts in ²H NMR are nearly identical to those in ¹H NMR.[2]

-

-

Mass Spectrometry (MS): MS is highly sensitive for determining the overall level of deuterium incorporation by measuring the mass increase of the molecule.[3][28] High-resolution mass spectrometry (HRMS) provides precise mass data to confirm the number of deuterium atoms incorporated into the molecule.[28]

Experimental Protocols

Protocol 1: Synthesis of a Deuterated Aromatic Compound via Pd/C-Catalyzed H/D Exchange

This protocol provides a general method for deuterating an aromatic compound using a palladium catalyst with D₂O as the deuterium source. [Adapted from 15, 41]

Materials:

-

Aromatic substrate

-

Palladium on carbon (Pd/C, 10% w/w)

-

Deuterium oxide (D₂O, 99.9 atom % D)

-

Inert gas (Argon or Nitrogen)

-

Reaction vessel (e.g., sealed tube or autoclave)

-

Ethyl acetate

-

Anhydrous sodium sulfate

Procedure:

-

Reaction Setup: In a suitable reaction vessel, combine the aromatic substrate (1 equivalent) and Pd/C catalyst (10 mol%).

-

Inert Atmosphere: Evacuate the vessel and backfill with an inert gas three times.

-

Add Deuterium Source: Add D₂O to the vessel. The volume should be sufficient to create a slurry.

-

Reaction: Seal the vessel and heat the reaction mixture to the desired temperature (e.g., 100-150 °C) with vigorous stirring for 24-48 hours.

-

Monitoring: Monitor the reaction's progress by taking aliquots at various time points. Analyze by ¹H NMR or MS to determine the extent of deuterium incorporation.

-

Workup: After cooling to room temperature, carefully vent the vessel. Extract the reaction mixture with ethyl acetate (3x volume).

-

Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter the solution and concentrate it under reduced pressure to obtain the crude deuterated product.

-

Purification: Purify the product using an appropriate method, such as flash chromatography.

-

Characterization: Confirm the percentage and location of deuterium incorporation using ¹H NMR, ²H NMR, and mass spectrometry.

Protocol 2: Quantitative Analysis of a Drug in Plasma using a Deuterated Internal Standard

This protocol outlines the use of a deuterium-labeled internal standard (IS) for quantifying a drug in a biological matrix by LC-MS/MS. [Adapted from 24]

Materials:

-

Plasma samples containing the drug (analyte)

-

Deuterated internal standard (a version of the drug labeled with 3-5 deuterium atoms)

-

Acetonitrile with 0.1% formic acid (protein precipitation solution)

-

Mobile phases for LC

-

LC-MS/MS system

Procedure:

-

Sample Preparation:

-

Aliquot 50 µL of plasma sample, calibration standards, and quality control samples into a 96-well plate.

-

Add 10 µL of the deuterated internal standard solution (at a fixed concentration) to each well.

-

Add 200 µL of cold acetonitrile with 0.1% formic acid to each well to precipitate proteins.

-

-

Extraction:

-

Vortex the plate for 5 minutes.

-

Centrifuge the plate at 4000 rpm for 10 minutes to pellet the precipitated proteins.

-

-

LC-MS/MS Analysis:

-

Transfer the supernatant to a new 96-well plate.

-

Inject an aliquot (e.g., 5-10 µL) onto the LC-MS/MS system.

-

The analyte and the deuterated IS will co-elute from the LC column but will be distinguished by the mass spectrometer based on their different masses.

-

-

Data Analysis:

-

Develop a calibration curve by plotting the peak area ratio (Analyte Area / IS Area) versus the known concentration of the calibration standards.

-

Calculate the concentration of the analyte in the unknown plasma samples by interpolating their peak area ratios from the calibration curve.

-

Quantitative Data

The impact of deuteration is quantified through the Kinetic Isotope Effect and changes in pharmacokinetic parameters.

Table 1: Representative Kinetic Isotope Effect (KIE) Values for Different Reaction Types

| Reaction Type | Example | Typical kH/kD | Reference(s) |

|---|---|---|---|

| C-H Bond Cleavage (P450) | N-demethylation of morphine | ~2-4 | [14] |

| E2 Elimination | R-CH₂-CH₂-X + Base | > 1 (Normal KIE) | [29] |

| Sₙ2 Reaction | R-CH₂-X + Nu⁻ | < 1 (Inverse KIE) | [29] |

| Aldehyde Oxidase Metabolism | Zoniporide Clearance | ~3-5 |[30] |

Table 2: Comparison of Pharmacokinetic Parameters for Deuterated vs. Non-Deuterated Drugs

| Drug | Deuterated Analog | Key PK Parameter Change | Therapeutic Implication | Reference(s) |

|---|---|---|---|---|

| Tetrabenazine | Deutetrabenazine | Longer half-lives and lower Cmax of active metabolites | Reduced dosing frequency, improved tolerability | [8][10] |

| Sorafenib | Donafenib | Higher efficacy and less frequent adverse effects | Improved risk-benefit profile in HCC | [10][31] |

| Enzalutamide | HC-1119 | Slower metabolism, increased drug exposure | Potential for lower dosage with similar efficacy | [13][31] |

| Plinabulin | MBRI-001 | Better stability in liver microsomes | Improved PK profile and antitumor effects |[31] |

Conclusion

Isotopic labeling with deuterium is an indispensable tool in modern chemical and pharmaceutical sciences.[17] Its core principle, the kinetic isotope effect, provides a rational basis for modifying molecular properties to achieve a desired therapeutic outcome.[2] From elucidating complex metabolic pathways to creating safer and more effective drugs, the applications of deuterium labeling are vast and continue to expand.[][8] The synthetic and analytical protocols outlined in this guide offer a robust framework for researchers, scientists, and drug development professionals to harness the power of deuterium in their work, accelerating the journey of new medicines from the laboratory to the clinic.[4]

References

- 1. Isotopic labeling - Wikipedia [en.wikipedia.org]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Accelerating Drug Discovery with Deuterated Labelled Compounds - AquigenBio [aquigenbio.com]

- 5. gabarx.com [gabarx.com]

- 6. benchchem.com [benchchem.com]

- 8. research.uniupo.it [research.uniupo.it]

- 9. Deuterium in drug discovery: progress, opportunities and challenges - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. macmillan.princeton.edu [macmillan.princeton.edu]

- 13. tandfonline.com [tandfonline.com]

- 14. Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Deuterated Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. symeres.com [symeres.com]

- 17. benchchem.com [benchchem.com]

- 18. Application and development of Deuterium Metabolic Imaging in tumor glucose metabolism: visualization of different metabolic pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Deuterium Metabolic Imaging Enables the Tracing of Substrate Fluxes Through the Tricarboxylic Acid Cycle in the Liver - PMC [pmc.ncbi.nlm.nih.gov]

- 20. benchchem.com [benchchem.com]

- 21. researchgate.net [researchgate.net]

- 22. mdpi.com [mdpi.com]

- 23. pubs.acs.org [pubs.acs.org]

- 24. resolvemass.ca [resolvemass.ca]

- 25. studymind.co.uk [studymind.co.uk]

- 26. Deuterium NMR - Wikipedia [en.wikipedia.org]

- 27. sigmaaldrich.com [sigmaaldrich.com]

- 28. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. pubs.acs.org [pubs.acs.org]

- 30. Deuterium isotope effects on drug pharmacokinetics. I. System-dependent effects of specific deuteration with aldehyde oxidase cleared drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 31. scienceopen.com [scienceopen.com]

Technical Guide: Early Analytical Methodologies for 4-Fluorobenzyl Chloride Quantification

Audience: Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the foundational quantitative bioanalytical method for 4-Fluorobenzyl chloride (4FBCl), a volatile and reactive compound. While direct early research citing the deuterated form, 4-Fluorobenzyl chloride-d4, is not prominently available in published literature, the methodology presented herein is the primary context for which the deuterated compound would be synthesized and employed as an internal standard. The foundational method was developed to overcome the inherent instability of 4FBCl in biological matrices, such as human plasma.[1][2]

Core Challenge and Derivatization Strategy

4-Fluorobenzyl chloride is a reactive molecule that is highly unstable in human plasma, making direct quantification challenging. To address this, a key analytical strategy involves immediate derivatization upon sample collection to form a stable, easily quantifiable product. A 2005 study established a method of trapping 4FBCl by adding 4-dimethylaminopyridine (DMAP), which forms a stable quaternary amine salt derivative.[1][2] This derivative is not only stable but also exhibits excellent sensitivity in electrospray mass spectrometry, which is crucial for achieving low detection limits.[1][2]

The derivatization reaction is a critical first step that stabilizes the analyte for subsequent storage and analysis.

Caption: Chemical trapping of unstable 4FBCl with DMAP.

Experimental Protocol: Bioanalysis of 4FBCl

The following protocol is based on the validated method for determining 4FBCl concentrations in human plasma.[1][2] The use of this compound would be incorporated as an internal standard (IS), added to the plasma at the very beginning to mimic the analyte's behavior through extraction and analysis.

2.1 Sample Preparation and Derivatization

-

Plasma Collection: Collect human plasma (45 µL) using standard phlebotomy procedures.

-

Analyte Stabilization: Immediately after collection, add 4-dimethylaminopyridine (DMAP) to the plasma sample. This step forms the stable quaternary amine salt derivative of 4FBCl.

2.2 Solid Phase Extraction (SPE) A three-step weak cation-exchange SPE procedure is employed to purify the sample and remove excess derivatizing agent (DMAP).

Caption: High-level workflow for 4FBCl quantification.

2.3 HPLC/MS/MS Analysis

-

Chromatography: The purified plasma extracts are analyzed using a High-Performance Liquid Chromatography (HPLC) system.

-

Mass Spectrometry: Detection is performed with a tandem mass spectrometer equipped with a TurboIonspray interface.

-

Detection Mode: The analysis is conducted using Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.

Quantitative Method Validation Data

The analytical method was validated over a specific concentration range to ensure its reliability, precision, and accuracy for high-throughput bioanalysis.[1][2]

Table 1: Method Validation Parameters

| Parameter | Result |

|---|---|

| Concentration Range | 0.5 - 500 ng/mL |

| Plasma Sample Volume | 45 µL |

| Instrumentation | HPLC/MS/MS |

| Ionization Interface | TurboIonspray |

Table 2: Precision and Accuracy of Quality Control (QC) Samples

| Parameter | Maximum Observed Value |

|---|---|

| Within-Run Precision (%) | 12.5% |

| Between-Run Precision (%) | 7.6% |

| Percentage Bias (%) | 11.9% |

The data demonstrates that the method is robust and suitable for high-throughput bioanalysis, with precision and accuracy values falling within acceptable limits for bioanalytical method validation.[1][2]

References

Methodological & Application

Application Notes and Protocols for the Use of 4-Fluorobenzyl chloride-d4 in GC-MS Analysis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of 4-Fluorobenzyl chloride-d4 in Gas Chromatography-Mass Spectrometry (GC-MS) analysis. The primary application highlighted is its use as an internal standard for the quantification of related compounds, a critical aspect in drug development and chemical analysis for ensuring accuracy and precision.

Introduction: The Role of Deuterated Internal Standards in GC-MS

In quantitative GC-MS analysis, the use of a stable isotope-labeled internal standard (SIL-IS) is a widely accepted practice to achieve high accuracy and precision. Deuterated compounds, such as this compound, are ideal internal standards because they share very similar chemical and physical properties with their non-deuterated counterparts (the analyte). This similarity ensures that the internal standard and the analyte behave almost identically during sample preparation, injection, and chromatography. However, due to the mass difference, they are distinguishable by the mass spectrometer.

The addition of a known amount of the deuterated internal standard to the sample at an early stage of the analytical workflow allows for the correction of variations that may occur during the analytical process, including:

-

Sample extraction and cleanup inefficiencies

-

Matrix effects

-

Variations in injection volume

-

Instrumental drift

By calculating the ratio of the analyte signal to the internal standard signal, a more accurate and reproducible quantification can be achieved.

Principle Application: Quantification of 4-Fluorobenzyl Chloride

A primary application of this compound is as an internal standard for the precise quantification of 4-Fluorobenzyl chloride in various matrices. 4-Fluorobenzyl chloride is a versatile chemical intermediate used in the synthesis of pharmaceuticals and agrochemicals.[1][2] Its accurate quantification is crucial for process monitoring, quality control, and impurity profiling.

This protocol outlines a GC-MS method for the quantification of 4-fluorobenzyl chloride using this compound as an internal standard. The methodology can be adapted for the analysis of other structurally related benzyl chlorides or compounds that can be derivatized with a fluorobenzyl group.

Experimental Protocol

This section details the necessary reagents, equipment, and step-by-step procedures for the GC-MS analysis.

Reagents and Materials

-

Analytes: 4-Fluorobenzyl chloride

-

Internal Standard: this compound

-

Solvent: Dichloromethane (DCM), HPLC grade or equivalent

-

Sample Vials: 2 mL amber glass vials with PTFE-lined caps

-

Pipettes and Syringes: Calibrated for accurate volume measurements

Instrumentation

-

Gas Chromatograph: Agilent 6890N or equivalent, equipped with a split/splitless injector.

-

Mass Spectrometer: Agilent 5973 or equivalent, with electron ionization (EI) capability.

-

GC Column: DB-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

Preparation of Standard Solutions

-

Primary Stock Solutions (1000 µg/mL):

-

Accurately weigh approximately 10 mg of 4-Fluorobenzyl chloride and this compound into separate 10 mL volumetric flasks.

-

Dissolve and bring to volume with dichloromethane.

-

-

Working Standard Solutions:

-

Prepare a series of calibration standards by serially diluting the 4-Fluorobenzyl chloride primary stock solution with dichloromethane to achieve concentrations ranging from 0.1 µg/mL to 50 µg/mL.

-

-

Internal Standard Spiking Solution (10 µg/mL):

-

Dilute the this compound primary stock solution with dichloromethane.

-

Sample Preparation

-

Pipette 990 µL of the sample (or blank matrix) into a 2 mL GC vial.

-

Add 10 µL of the 10 µg/mL this compound internal standard spiking solution to each vial.

-

Vortex the mixture for 30 seconds to ensure homogeneity.

GC-MS Parameters

The following instrumental parameters can be used as a starting point and should be optimized for the specific instrumentation.

Table 1: GC-MS Instrumental Parameters

| Parameter | Value |

| Gas Chromatograph | |

| Inlet Temperature | 250 °C |

| Injection Mode | Splitless |

| Injection Volume | 1 µL |

| Carrier Gas | Helium |

| Flow Rate | 1.0 mL/min (Constant Flow) |

| Oven Program | |

| Initial Temperature | 50 °C, hold for 2 min |

| Ramp 1 | 15 °C/min to 150 °C |

| Ramp 2 | 30 °C/min to 280 °C, hold for 5 min |

| Mass Spectrometer | |

| Ion Source Temp. | 230 °C |

| Quadrupole Temp. | 150 °C |

| Ionization Mode | Electron Ionization (EI) |

| EI Energy | 70 eV |

| Acquisition Mode | Selected Ion Monitoring (SIM) |

| SIM Ions (m/z) | |

| 4-Fluorobenzyl chloride | 109 (Quantifier), 144 (Qualifier) |

| This compound | 113 (Quantifier), 148 (Qualifier) |

Data Presentation and Analysis

Calibration Curve

A calibration curve is constructed by plotting the ratio of the peak area of the analyte (4-Fluorobenzyl chloride) to the peak area of the internal standard (this compound) against the concentration of the analyte.

Table 2: Hypothetical Calibration Data

| Concentration (µg/mL) | Analyte Area | IS Area | Area Ratio (Analyte/IS) |

| 0.1 | 5,230 | 51,500 | 0.102 |

| 0.5 | 26,100 | 52,100 | 0.501 |

| 1.0 | 51,800 | 51,900 | 0.998 |

| 5.0 | 258,000 | 51,600 | 5.000 |

| 10.0 | 521,000 | 52,000 | 10.019 |

| 25.0 | 1,295,000 | 51,800 | 25.000 |

| 50.0 | 2,598,000 | 51,950 | 50.009 |

The concentration of 4-Fluorobenzyl chloride in unknown samples is determined by calculating its area ratio with the internal standard and interpolating the concentration from the linear regression of the calibration curve.

Method Validation Parameters

A robust analytical method requires validation to ensure its reliability. Key validation parameters are summarized below.

Table 3: Summary of Method Validation Parameters (Hypothetical Data)

| Parameter | Result |

| Linearity (R²) | > 0.999 |

| Limit of Detection (LOD) | 0.03 µg/mL |

| Limit of Quantification (LOQ) | 0.1 µg/mL |

| Precision (%RSD) | < 5% |

| Accuracy (% Recovery) | 95 - 105% |

Visualized Workflows

The following diagrams illustrate the key processes in the GC-MS analysis using this compound as an internal standard.

Caption: Experimental workflow for GC-MS analysis.

References

Application Note: 4-Fluorobenzyl chloride-d4 as an Internal Standard for a Robust Quantitative Analysis by LC-MS/MS

Audience: Researchers, scientists, and drug development professionals.

Introduction

In quantitative mass spectrometry, particularly in liquid chromatography-mass spectrometry (LC-MS), the use of an internal standard (IS) is critical for ensuring accuracy, precision, and robustness in analytical methods.[1] An ideal internal standard should mimic the analyte of interest throughout sample preparation and analysis to compensate for variations in extraction recovery, matrix effects, and instrument response.[1][2] Stable isotope-labeled internal standards (SIL-IS), such as deuterated compounds, are considered the gold standard for quantitative analysis because their physicochemical properties are nearly identical to their unlabeled counterparts.[1][3] 4-Fluorobenzyl chloride-d4, a deuterated analog of 4-fluorobenzyl chloride, serves as an excellent internal standard for the quantitative analysis of 4-fluorobenzyl chloride and related compounds. This document provides detailed application notes and protocols for its use.

4-Fluorobenzyl chloride is a versatile reagent and intermediate used in the synthesis of pharmaceuticals and agrochemicals.[4][5][6] Its accurate quantification in various matrices, including biological fluids, is often necessary during drug development and safety studies. However, 4-fluorobenzyl chloride is a reactive and volatile compound, making its analysis challenging.[7][8] The use of a deuterated internal standard like this compound, combined with a derivatization strategy to enhance stability and chromatographic retention, provides a robust solution for its reliable quantification.

Principle of the Method

This method involves the stabilization of 4-fluorobenzyl chloride through chemical derivatization, followed by sample cleanup using solid-phase extraction (SPE), and subsequent analysis by high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS). This compound is added to the samples at the beginning of the workflow to correct for any variability during the entire process.

The analytical workflow is as follows:

-

Sample Preparation and Internal Standard Spiking : A known amount of this compound is added to the sample.

-

Derivatization : Both the analyte and the internal standard are derivatized to form more stable and readily analyzable products.

-

Solid-Phase Extraction (SPE) : The derivatized analyte and internal standard are extracted and concentrated from the sample matrix.

-

LC-MS/MS Analysis : The extract is analyzed by LC-MS/MS using multiple reaction monitoring (MRM) to selectively detect and quantify the derivatized analyte and internal standard.

-

Quantification : The concentration of the analyte is determined by calculating the peak area ratio of the analyte to the internal standard.

Experimental Protocols

1. Materials and Reagents

-

4-Fluorobenzyl chloride (analyte)

-

This compound (internal standard)

-

4-Dimethylaminopyridine (DMAP) for derivatization

-

Methanol (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Water (LC-MS grade)

-

Formic acid

-

Weak cation-exchange solid-phase extraction (SPE) cartridges

-

Human plasma (or other relevant matrix)

2. Preparation of Solutions

-

Analyte Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of 4-fluorobenzyl chloride in 10 mL of acetonitrile.

-

Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound in 10 mL of acetonitrile.

-

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the analyte stock solution with acetonitrile/water (1:1, v/v) to prepare calibration standards.

-